molecular formula C19H15BrN4O B5496327 3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5496327
M. Wt: 395.3 g/mol
InChI Key: NJTYVJWQXSXPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. This compound has been synthesized and studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also interacts with various cellular targets, including kinases, transcription factors, and receptors, to exert its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection against oxidative stress. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its broad range of potential therapeutic applications. This compound has been shown to have efficacy in various fields of research, including cancer, inflammation, and neurological disorders. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
One of the limitations of using 3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its limited availability and high cost. This compound is not widely available, and its synthesis requires specialized equipment and expertise. Another limitation is the lack of information on its long-term safety and efficacy, which requires further research.

Future Directions

There are several future directions for research on 3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine. One direction is the further optimization of its chemical structure to improve its therapeutic efficacy and reduce its toxicity. Another direction is the development of novel drug delivery systems to improve its bioavailability and target specific tissues. Additionally, further research is needed to explore its potential therapeutic applications in other fields of research, such as infectious diseases and metabolic disorders.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 2-aminopyrazolo[1,5-a]pyrimidine with 4-bromobenzaldehyde and formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to yield the final product.

Scientific Research Applications

3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been studied extensively for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-(4-bromophenyl)-2-(methoxymethyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O/c1-25-12-16-18(13-5-7-14(20)8-6-13)19-22-11-9-17(24(19)23-16)15-4-2-3-10-21-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTYVJWQXSXPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether

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